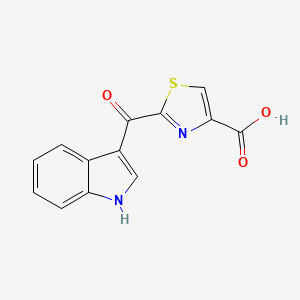

Indolokine A5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O3S/c16-11(12-15-10(6-19-12)13(17)18)8-5-14-9-4-2-1-3-7(8)9/h1-6,14H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXYUFQKPJMQEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=NC(=CS3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Indolokine A5: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolokine A5, a bacterial metabolite produced by Escherichia coli in response to cellular stress, has emerged as a significant modulator of host-microbe interactions and innate immunity across kingdoms. As a demethylated analog of the potent Aryl Hydrocarbon Receptor (AhR) agonist ITE, this compound exerts its biological effects primarily through the activation of the AhR signaling pathway. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its effects in human immune cells, bacteria, and plants. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Agonism

The primary mechanism of action of this compound is the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor crucial in regulating immune responses, cellular differentiation, and xenobiotic metabolism.[1] Upon binding to this compound, the cytosolic AhR complex undergoes a conformational change, leading to its translocation into the nucleus. In the nucleus, it heterodimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[1] A key target gene and hallmark of AhR activation is Cytochrome P450 Family 1 Subfamily A Member 1 (CYP1A1).

Signaling Pathway Diagram

References

Indolokine A5: A Technical Guide to its Discovery, Bacterial Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolokine A5 is a recently discovered indole-functionalized metabolite of bacterial origin with potent biological activities. This technical guide provides an in-depth overview of the discovery of this compound, its origins in various bacterial species, its proposed biosynthetic pathway, and its mechanism of action as an agonist of the aryl hydrocarbon receptor (AhR). This document includes a compilation of quantitative data on its bioactivity, detailed experimental protocols for its isolation and characterization, and a visualization of its signaling pathway.

Discovery and Bacterial Origin

This compound was identified as part of a family of indole-functionalized bacterial metabolites, termed "indolokines," which are upregulated in Escherichia coli in response to cellular stress.[1][2] While initially characterized in E. coli, this compound and other indolokines have been detected in a wide range of both Gram-negative and Gram-positive bacteria, suggesting a conserved role in microbial physiology and inter-kingdom signaling.[1]

This compound is structurally the demethylated analog of a potent aryl hydrocarbon receptor (AhR) agonist, 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE).[1] Its production is not limited to a specific bacterial strain; it has been identified in various species, including:

-

Escherichia coli (multiple strains, including Nissle 1917, LF82, MG1655, BW25113)[1]

-

Salmonella enterica serovar Typhimurium[1]

-

Klebsiella pneumoniae[1]

-

Xenorhabdus bovienii[1]

-

Vibrio cholerae[1]

-

Vibrio parahaemolyticus[1]

-

Pseudomonas aeruginosa[1]

-

Enterococcus faecalis (Vancomycin-resistant)[1]

-

Enterococcus gallinarum[1]

-

Lactobacillus species[1]

-

Bacillus subtilis[1]

-

Staphylococcus aureus (Methicillin-resistant)[1]

The production of this compound is significantly increased under conditions of cellular stress, such as exposure to redox stressors or ribosome-targeting antibiotics.[1]

Proposed Biosynthesis

The biosynthesis of this compound in bacteria is proposed to occur through a non-enzymatic pathway originating from the amino acid L-tryptophan. The key steps are:

-

Transamination of L-tryptophan: The transaminases AspC and TyrB convert L-tryptophan to indole-3-pyruvic acid (I3P).[1]

-

Reaction with L-cysteine: I3P is proposed to spontaneously react with L-cysteine.[1]

-

Oxidation: The resulting intermediate undergoes oxidation to form this compound. In E. coli cultures, the reduced precursor, Indolokine A4, is observed to decrease over time, with a corresponding increase in the oxidized this compound.[1]

This proposed pathway is supported by in vitro experiments where the incubation of I3P and L-cysteine in the absence of bacteria yielded this compound.[1]

Quantitative Data

The following tables summarize the available quantitative data on the production and bioactivity of this compound.

| Parameter | Organism/System | Value | Reference |

| Production | |||

| Concentration in aerobic stationary phase E. coli cultures | E. coli | ~0.2 µM | [1] |

| Upregulation under paraquat (B189505) stress | E. coli | ~1 order of magnitude increase | [1] |

| Bioactivity | |||

| Enhancement of E. coli persister cell formation | E. coli BW25113 | ~10-fold enhancement at 5 µM | [1] |

| Protection against bacterial infection | Arabidopsis thaliana | ~1 order of magnitude protective effect at 1 µM | [1] |

| AhR Activation | |||

| AhR activation concentration | Human AhR reporter cell line | Sub- and low-micromolar concentrations | [1] |

| Potency relative to Indolokine A4 | Human AhR reporter cell line | Less potent than Indolokine A4 | [1] |

Experimental Protocols

The following are detailed methodologies for the isolation and characterization of this compound from bacterial cultures. These protocols are based on published methods for indolokines and related indole (B1671886) metabolites.

Bacterial Culture and Induction of this compound Production

-

Inoculation: Inoculate a single colony of the desired bacterial strain (e.g., E. coli BW25113) into 5 mL of Luria-Bertani (LB) medium.

-

Overnight Culture: Grow the culture overnight at 30-37°C with shaking (250 rpm).

-

Large-Scale Culture: Inoculate 1 L of fresh LB medium in a 4 L Erlenmeyer flask with the overnight culture.

-

Induction (Optional): To enhance production, induce cellular stress. For example, for Xenorhabdus bovienii, add a sub-lethal concentration of a ribosome-targeting antibiotic like erythromycin (B1671065) (e.g., 25 µg/mL).[1] For E. coli, a redox stressor like paraquat can be used.

-

Incubation: Incubate the large-scale culture for 48 hours at 30-37°C with shaking.

Extraction of this compound

-

Cell Removal: Centrifuge the bacterial culture at 13,000 x g for 20 minutes to pellet the cells.

-

Supernatant Collection: Carefully decant and collect the supernatant.

-

Adsorbent Resin: Add an adsorbent resin such as Amberlite® XAD-7 (20 g/L) to the supernatant and stir for several hours to overnight to capture the metabolites.

-

Resin Collection and Washing: Collect the resin by filtration and wash with water to remove salts and other polar impurities.

-

Elution: Elute the captured metabolites from the resin with a suitable organic solvent, such as methanol (B129727) or acetone.

-

Drying: Evaporate the solvent from the eluate under reduced pressure to obtain the crude extract.

Purification by High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Dissolve the crude extract in a small volume of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

HPLC System: Use a preparative reverse-phase HPLC system equipped with a C18 column (e.g., Agilent Polaris C18-A, 5 µm, 250 × 21.2 mm).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A typical gradient for separating indole metabolites is as follows:

-

0-5 min: 20% B

-

5-25 min: 20% to 100% B (linear gradient)

-

25-30 min: 100% B

-

30-32 min: 100% to 20% B

-

32-36 min: 20% B

-

-

Flow Rate: A flow rate of 8.0 mL/min is suitable for a preparative column of this size.

-

Detection: Monitor the elution profile using a UV detector at a wavelength of 280 nm.

-

Fraction Collection: Collect fractions corresponding to the peaks of interest.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to assess purity.

-

Drying: Lyophilize the pure fractions to obtain this compound as a solid.

Structural Characterization

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Agilent 6490 Triple-Quad) with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically suitable for indole alkaloids.

-

Analysis Mode: Acquire data in full scan mode to determine the molecular weight and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.

-

Direct Infusion or LC-MS: The purified sample can be introduced by direct infusion or through an LC-MS system for analysis.

-

Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent (e.g., methanol-d4, DMSO-d6).

-

Spectrometer: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) for optimal resolution.

-

Experiments: Acquire a suite of 1D and 2D NMR spectra for complete structural assignment:

-

1D: ¹H and ¹³C NMR

-

2D: COSY (Correlation Spectroscopy) to identify proton-proton couplings.

-

2D: HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

2D: HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for connecting different parts of the molecule.

-

Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Signaling

This compound functions as an agonist for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[1] The activation of AhR by this compound initiates a signaling cascade that modulates the expression of target genes involved in immune responses and cellular defense.

The canonical AhR signaling pathway proceeds as follows:

-

Ligand Binding: In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins such as heat shock protein 90 (HSP90). This compound, being a ligand, diffuses into the cell and binds to the PAS-B domain of AhR.

-

Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the AhR complex, exposing a nuclear localization signal. This triggers the translocation of the ligand-AhR complex into the nucleus.

-

Dimerization: Inside the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).

-

DNA Binding and Gene Transcription: The AhR-ARNT heterodimer binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes. This binding recruits co-activators and initiates the transcription of genes such as those encoding for cytochrome P450 enzymes (e.g., CYP1A1) and cytokines like interleukin-6 (IL-6).

References

The Role of Indolokine A5 as an Aryl Hydrocarbon Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor pivotal in regulating xenobiotic metabolism, immune responses, and cellular homeostasis. Its activation by a diverse array of endogenous and exogenous ligands has positioned it as a significant target for therapeutic intervention. Among the emerging classes of AhR agonists are the indolokines, a family of metabolites derived from amino acid metabolism. This technical guide provides an in-depth examination of Indolokine A5, a catabolite of L-cysteine, and its role as a potent agonist of the AhR. This document synthesizes the current understanding of its mechanism of action, presents available data on its activity, details relevant experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows.

Introduction to this compound and the Aryl Hydrocarbon Receptor

The Aryl Hydrocarbon Receptor is a cytosolic transcription factor that, upon ligand binding, translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs). This binding initiates the transcription of a battery of target genes, most notably the cytochrome P450 family member, CYP1A1.

This compound is an indolyl carboxylic acid and a catabolite of L-cysteine[1][2]. It belongs to a family of indole-functionalized bacterial metabolites termed "indolokines"[3]. Structurally, this compound is the demethylated analog of 2-(1’H-indole-3’-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), which is a very potent AhR agonist[3]. This structural similarity suggests a strong potential for AhR activation, a characteristic that has been confirmed in cellular studies[3]. The activation of AhR by microbial metabolites like indolokines highlights the intricate communication between the host and its microbiome in modulating immune responses and maintaining homeostasis[3].

Quantitative Data on AhR Agonist Activity

One key study directly compared the AhR-activating potential of this compound with other members of its family. The findings indicate that while this compound is a potent AhR agonist, Indolokine A4 demonstrates even greater potency in activating the AhR pathway[3].

For the purpose of comparison and to provide a framework for future quantitative studies, the following table includes data for related and well-characterized AhR agonists.

| Compound | Assay Type | Cell Line | EC50 / Kd | Reference |

| Indole | Reporter Gene Assay | HepG2 (40/6) | ~ 3 µM (EC50) | [4] |

| ITE (a potent AhR agonist and methylated analog of this compound) | Not Specified | Not Specified | Potent Agonist | [3] |

| Indolokine A4 | Reporter Gene Assay | Commercial human AhR reporter cell line | Significant activation at ≥ 100 nM | [3] |

| This compound | Reporter Gene Assay | Commercial human AhR reporter cell line | Potent, but less so than Indolokine A4 | [3] |

Signaling Pathway of AhR Activation by this compound

The binding of this compound to the AhR initiates a cascade of molecular events culminating in the expression of target genes. The canonical signaling pathway is depicted below.

Caption: Canonical AhR signaling pathway initiated by an agonist like this compound.

Experimental Protocols

To assess the AhR agonist activity of this compound, two primary experimental approaches are employed: a reporter gene assay to measure direct AhR activation and a CYP1A1 induction assay to quantify the expression of a key downstream target gene.

AhR Reporter Gene Assay

This assay utilizes a mammalian cell line genetically engineered to express a reporter gene (e.g., luciferase) under the control of an AhR-responsive promoter. The luminescence produced is directly proportional to the level of AhR activation.

Methodology:

-

Cell Culture: Maintain a human hepatoma cell line (e.g., HepG2) stably transfected with an XRE-driven luciferase reporter plasmid in appropriate culture medium.

-

Cell Plating: Seed the cells into 96-well microplates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in culture medium to achieve the desired final concentrations.

-

Treatment: Replace the culture medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., TCDD or ITE).

-

Incubation: Incubate the plates for a specified period (typically 4-24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Plot the dose-response curve and calculate the EC50 value.

Caption: Workflow for an AhR reporter gene assay.

CYP1A1 Induction Assay (qPCR)

This assay measures the induction of the endogenous AhR target gene, CYP1A1, at the mRNA level using quantitative real-time PCR (qPCR).

Methodology:

-

Cell Culture and Treatment: Culture a responsive cell line (e.g., Caco-2 or HepG2) and treat with various concentrations of this compound as described for the reporter gene assay.

-

RNA Extraction: After the incubation period (typically 4-24 hours), lyse the cells and extract total RNA using a suitable RNA isolation kit.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using spectrophotometry.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method. Plot the dose-response curve for CYP1A1 induction.

Caption: Workflow for a CYP1A1 induction qPCR assay.

Conclusion and Future Directions

This compound has emerged as a noteworthy endogenous agonist of the Aryl Hydrocarbon Receptor. Its origin as a microbial metabolite underscores the critical role of the gut microbiome in modulating host physiology through AhR signaling. While qualitative data confirms its potency, further research is required to establish a comprehensive quantitative profile, including its EC50 for AhR activation and its binding affinity (Kd).

Future investigations should focus on:

-

Quantitative Characterization: Performing detailed dose-response studies using reporter gene assays and target gene expression analysis to determine the precise EC50 of this compound.

-

Binding Affinity Studies: Conducting radioligand binding assays or surface plasmon resonance to determine the Kd of this compound for the AhR.

-

In Vivo Studies: Investigating the physiological effects of this compound in animal models to understand its impact on immune function, gut homeostasis, and xenobiotic metabolism.

-

Therapeutic Potential: Exploring the potential of this compound and its derivatives as therapeutic agents for inflammatory and autoimmune diseases.

A deeper understanding of the interactions between this compound and the AhR will undoubtedly pave the way for novel therapeutic strategies targeting this crucial signaling pathway.

References

Indolokine A5: A Bacterial Metabolite Modulating Immune Responses Through Aryl Hydrocarbon Receptor Activation

For Immediate Release

A deep dive into the biological activity of Indolokine A5, a bacterial-derived metabolite, reveals its potent immunomodulatory effects on human immune cells. This technical guide provides an in-depth analysis of its mechanism of action, quantitative activity, and the experimental protocols for its study, tailored for researchers, scientists, and drug development professionals.

This compound, a small molecule produced by bacteria, has emerged as a significant modulator of the innate immune system. Its biological activity is primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor crucial for regulating immune homeostasis. This document outlines the current understanding of this compound's interaction with immune cells, focusing on its signaling pathway and the downstream consequences, such as the regulation of cytokine secretion.

Mechanism of Action: The Aryl Hydrocarbon Receptor Signaling Pathway

This compound functions as an agonist for the Aryl Hydrocarbon Receptor. Upon binding, it initiates a signaling cascade that culminates in the altered expression of target genes, including those for inflammatory cytokines.

The canonical AhR signaling pathway, as activated by this compound, can be summarized as follows:

-

Ligand Binding: In its inactive state, AhR resides in the cytoplasm as part of a protein complex. This compound enters the cell and binds to the AhR.

-

Nuclear Translocation: Ligand binding induces a conformational change in the AhR complex, leading to its translocation into the nucleus.

-

Heterodimerization: Inside the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).

-

DNA Binding and Gene Transcription: The AhR-ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of these genes.

-

Immune Modulation: A key target gene in immune cells is Interleukin-6 (IL-6). The upregulation of IL-6 transcription and subsequent secretion from immune cells, such as dendritic cells and macrophages, is a primary outcome of this compound-mediated AhR activation.[1]

Quantitative Biological Activity

While a precise EC50 value for this compound's activation of the Aryl Hydrocarbon Receptor is not definitively established in the current literature, studies on the broader class of indolokines provide valuable context for its potency. All tested indolokines have demonstrated AhR activation at sub- and low-micromolar concentrations.[1] Notably, Indolokine A4, a structurally related compound, shows significant AhR activation at concentrations of 100 nM and higher and is reported to be more potent than this compound.[1] This suggests that the effective concentration for this compound is likely in the low micromolar to high nanomolar range. One study indicated that indolokines, as a class, exhibit significant agonistic activity on the human AhR at a concentration of 8 nM.

| Compound | Target | Activity | Effective Concentration | Cell Type |

| Indolokines (general) | Human Aryl Hydrocarbon Receptor (AhR) | Agonist | Sub- to low-micromolar | - |

| Indolokine A4 | Human Aryl Hydrocarbon Receptor (AhR) | Agonist | ≥ 100 nM | - |

| This compound | Human Aryl Hydrocarbon Receptor (AhR) | Agonist | Estimated low-micromolar to high-nanomolar range | Dendritic Cells, Macrophages |

| Indolokines (general) | Human Aryl Hydrocarbon Receptor (AhR) | Agonist | 8 nM | - |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's biological activity.

Aryl Hydrocarbon Receptor (AhR) Activation Assay (Luciferase Reporter Gene Assay)

This assay quantifies the ability of this compound to activate the AhR signaling pathway.

Materials:

-

Human immune cell line (e.g., dendritic cells, macrophages) or a reporter cell line (e.g., HepG2) stably transfected with a luciferase reporter plasmid containing XREs.

-

This compound stock solution (dissolved in a suitable solvent like DMSO).

-

Cell culture medium and supplements.

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase assay reagent kit.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the reporter cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add the this compound dilutions. Include vehicle-only controls (e.g., DMSO) and a positive control (e.g., a known AhR agonist like TCDD).

-

Incubation: Incubate the plate for a period sufficient to allow for gene transcription and protein expression (typically 18-24 hours).

-

Cell Lysis: After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luminescence Measurement: Add the luciferase substrate to each well and immediately measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control to determine the fold-induction of luciferase activity. Plot the fold-induction against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Interleukin-6 (IL-6) Secretion Assay (ELISA)

This protocol measures the amount of IL-6 secreted by immune cells following treatment with this compound.

Materials:

-

Primary human immune cells (e.g., monocyte-derived dendritic cells) or an immune cell line.

-

This compound stock solution.

-

Cell culture medium and supplements.

-

24- or 48-well tissue culture plates.

-

Human IL-6 ELISA kit.

-

Microplate reader.

Procedure:

-

Cell Culture and Treatment: Plate the immune cells at an appropriate density in a 24- or 48-well plate. Allow the cells to acclimate before treating them with various concentrations of this compound. Include appropriate controls.

-

Incubation: Incubate the cells for a time period known to be optimal for IL-6 production and secretion (e.g., 24-48 hours).

-

Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the cell-free supernatant.

-

ELISA Protocol: a. Coat a 96-well ELISA plate with the capture antibody for human IL-6 and incubate. b. Wash the plate and block non-specific binding sites. c. Add the collected cell culture supernatants and a serial dilution of the IL-6 standard to the wells and incubate. d. Wash the plate and add the detection antibody for human IL-6. e. Wash the plate and add a substrate solution that will produce a colorimetric signal. f. Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values of the IL-6 standards against their known concentrations. Use the standard curve to determine the concentration of IL-6 in the experimental samples.

Conclusion

This compound is a noteworthy bacterial metabolite with clear immunomodulatory properties, primarily acting through the Aryl Hydrocarbon Receptor. Its ability to induce IL-6 secretion highlights its potential role in host-microbe interactions and as a target for therapeutic development in inflammatory diseases and cancer. The experimental frameworks provided herein offer a robust starting point for researchers aiming to further elucidate the biological significance of this compound and other microbial metabolites in human health and disease.

References

Indolokine A5: A Key Modulator in Plant Defense Responses

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the function of Indolokine A5 in plant defense mechanisms. It is intended for researchers, scientists, and professionals in drug development who are interested in novel compounds for enhancing plant immunity and resilience. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate a deeper understanding of this compound's role and potential applications.

Introduction to this compound in Plant Immunity

This compound is a specialized metabolite derived from indole (B1671886), a well-known signaling molecule in plants. It is part of a larger family of compounds known as indolokines, which have been identified as crucial components of the plant's innate immune response to biotic stresses.[1] Research has demonstrated that this compound plays a significant role in protecting plants against pathogenic bacterial infections.[1] These compounds are not only found in plants but are also produced by bacteria, suggesting a convergent evolutionary pathway for defense signaling across different biological kingdoms.[1][2][3]

In plants, particularly the model organism Arabidopsis thaliana, this compound is synthesized as part of a sophisticated defense strategy initiated upon pathogen recognition.[1] Its production is linked to a P450-mediated pathway, highlighting the plant's ability to rapidly generate a chemical shield in response to invading microbes.[1]

Quantitative Analysis of this compound's Protective Effects

The efficacy of this compound in bolstering plant defenses has been quantified in studies involving bacterial pathogens. Pre-treatment of Arabidopsis thaliana with this compound has been shown to confer a significant protective effect against subsequent infection.

| Compound | Concentration | Protective Effect Against Pseudomonas syringae | Reference |

| This compound | 1 µM | ~10-fold reduction in bacterial infection | [1] |

| Indolokine A2 | 1 µM | Up to 100-fold reduction in bacterial infection | [1] |

| Indolokine B3 | 1 µM | Up to 100-fold reduction in bacterial infection | [1] |

| 4-OH-ICN | 1 µM | No significant protective effect observed | [1] |

Table 1: Comparative protective effects of various indolokines and their precursor against Pseudomonas syringae pv. tomato DC3000 in Arabidopsis thaliana. The protective effect is described as the reduction in bacterial load compared to control treatments.

Biosynthesis and Signaling Pathway of this compound

This compound is a downstream product in a defense-related metabolic pathway in Arabidopsis thaliana. This pathway is induced by pathogen challenge and involves the enzymatic modification of indole-3-carbonyl nitrile (ICN) and its hydroxylated form.

Biosynthetic Pathway

The biosynthesis of this compound and its relatives is initiated from ICN. A key step involves the cytochrome P450 enzyme, CYP82C2, which hydroxylates ICN to form 4-hydroxy-1H-indole-3-carbonyl nitrile (4-OH-ICN).[1] This precursor is then further modified to produce a range of hydroxylated indolokines. This compound is the demethylated analog of a potent agonist of the aryl hydrocarbon receptor (AhR), a receptor involved in immune responses in animals.[1]

Role in Plant Defense Signaling

Upon recognition of a pathogen, plants initiate a cascade of defense responses. This compound contributes to this by priming the plant's immune system. One of the hallmark responses triggered by indolokines is the deposition of callose (a β-1,3-glucan) at the site of infection.[1] This serves as a physical barrier to restrict the spread of the pathogen. While the precise receptor for this compound in plants is yet to be fully elucidated, the general signaling pathway for indole compounds in plant defense is known to involve mitogen-activated protein kinase (MAPK) cascades and the generation of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[4]

Experimental Protocols

The following section details the key experimental procedures used to characterize the function of this compound in plant defense.

Plant Material and Growth Conditions

-

Plant Species: Arabidopsis thaliana

-

Growth: Plants are typically grown on soil or sterile agar (B569324) medium under controlled environmental conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).

Bacterial Pathogen Infection Assay

This assay is used to quantify the protective effect of this compound.

-

Pre-immunization: Four to five-week-old Arabidopsis thaliana plants are treated with a 1 µM solution of this compound (or other test compounds) by infiltrating the leaves with the solution using a needleless syringe. Control plants are infiltrated with a mock solution.

-

Pathogen Inoculation: After a period of pre-immunization (e.g., 24 hours), the treated leaves are inoculated with a suspension of Pseudomonas syringae pv. tomato DC3000 at a specific optical density (e.g., OD₆₀₀ = 0.001).

-

Quantification of Bacterial Growth: Two to three days post-inoculation, leaf discs are harvested, homogenized in a sterile buffer, and the bacterial population is quantified by plating serial dilutions on appropriate growth media and counting the colony-forming units (CFUs).

Callose Deposition Assay

This assay visualizes a key plant immune response triggered by this compound.

-

Treatment: Plant leaves are treated with this compound as described above.

-

Pathogen Challenge: Leaves are subsequently challenged with a pathogen or an elicitor like flg22.

-

Staining: After a specific time period (e.g., 12-24 hours), leaves are cleared of chlorophyll (B73375) (e.g., using ethanol) and stained with aniline (B41778) blue, a fluorescent dye that specifically binds to callose.

-

Microscopy: The stained leaves are observed under a fluorescence microscope, and the number and intensity of callose deposits are quantified.

Conclusion and Future Directions

This compound has emerged as a significant metabolite in the intricate defense network of plants. Its ability to confer protection against bacterial pathogens highlights its potential for the development of novel plant protectants. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research in this area.

Future research should focus on:

-

Identifying the specific plant receptors for this compound to fully elucidate its signaling pathway.

-

Investigating the synergistic effects of this compound with other defense-related compounds.

-

Exploring the potential of this compound and its analogs in agricultural applications to enhance crop resilience against a broader range of pathogens.

The study of this compound not only deepens our understanding of plant-microbe interactions but also opens up new avenues for the development of sustainable strategies for crop protection.

References

- 1. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular stress upregulates indole signaling metabolites in E. coli - The 85th Meeting of the Israel Chemical Society [program.eventact.com]

- 3. Cellular Stress Upregulates Indole Signaling Metabolites in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole primes plant defense against necrotrophic fungal pathogen infection - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis pathway of Indolokine A5 from L-cysteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway of Indolokine A5, a bacterial metabolite originating from L-cysteine and L-tryptophan. This document details the key enzymatic steps, presents available quantitative data, outlines experimental protocols for its synthesis and characterization, and provides visual representations of the core processes.

Introduction

This compound is a member of the indolokine family of metabolites, which have been identified in various bacteria, including Escherichia coli. These molecules are of significant interest due to their roles in cellular stress responses, bacterial persistence, and modulation of host immune responses. The biosynthesis of this compound is a multi-step process that involves the convergence of the L-tryptophan and L-cysteine metabolic pathways.

Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the conversion of L-tryptophan to indole-3-pyruvic acid (I3P). This transamination reaction is catalyzed by the enzymes Aspartate transaminase (AspC) and Tyrosine transaminase (TyrB). Subsequently, I3P undergoes a spontaneous reaction with L-cysteine to form Indolokine A4. The final step in the pathway is the oxidation of Indolokine A4 to yield this compound.

Quantitative Data: Indolokine Production in E. coli

The production of indolokines is influenced by the presence and activity of the transaminases AspC and TyrB. Studies in E. coli have demonstrated that mutations in the genes encoding these enzymes significantly impact the levels of indolokine production. The following table summarizes the observed trends in the production of Indolokine A4 and A5 in wild-type and mutant E. coli strains.

| E. coli Strain | Genotype | Relative Production of Indolokine A4 | Relative Production of this compound |

| BW25113 | Wild-type | ++++ | +++ |

| JW3905-1 | ΔtyrB | ++ | + |

| JW3854-1 | ΔaspC | + | +/- |

| JW3905-2 | ΔtyrB ΔaspC | Not Detected | Not Detected |

| Table 1: Summary of relative indolokine production in E. coli strains. The number of '+' signs indicates the relative abundance, and '+/-' indicates trace amounts. |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments related to the biosynthesis and synthesis of this compound.

Biomimetic Synthesis of Indolokine A4 from I3P and L-Cysteine

This protocol describes the spontaneous reaction between indole-3-pyruvic acid and L-cysteine to form Indolokine A4 in vitro.

Materials:

-

Indole-3-pyruvic acid (I3P)

-

L-cysteine

-

M9 minimal media

-

Incubator at 37°C

Procedure:

-

Prepare a solution of 1 mM indole-3-pyruvic acid in M9 minimal media.

-

Prepare a solution of 1 mM L-cysteine in M9 minimal media.

-

Combine equal volumes of the I3P and L-cysteine solutions in a sterile tube.

-

Incubate the reaction mixture at 37°C for 48 hours.

-

Monitor the formation of Indolokine A4 using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Chemical Synthesis of this compound from Indolokine A4

This protocol details the oxidation of Indolokine A4 to this compound using manganese dioxide (MnO₂).

Materials:

-

Crude Indolokine A4

-

Methanol (B129727)/acetone (3:1, v/v)

-

Manganese dioxide (MnO₂)

-

Centrifuge

-

Filter (e.g., 0.22 µm syringe filter)

-

Rotary evaporator

-

Preparative reverse-phase HPLC system

Procedure:

-

Dissolve the crude Indolokine A4 in a 3:1 mixture of methanol and acetone.

-

Add manganese dioxide to the solution (approximately 10 equivalents by weight to the crude starting material).

-

Stir the reaction mixture overnight at room temperature.

-

After the reaction is complete, centrifuge the mixture to pellet the MnO₂.

-

Filter the supernatant to remove any remaining solid particles.

-

Concentrate the solution using a rotary evaporator.

-

Purify the resulting crude this compound using a preparative reverse-phase HPLC system.

Conclusion

The biosynthesis of this compound from L-cysteine and L-tryptophan highlights a fascinating intersection of primary metabolic pathways leading to the production of a potent signaling molecule. The methodologies outlined in this guide provide a foundation for researchers to further investigate the biological roles of this compound and explore its potential applications in drug development and as a research tool. The provided diagrams and data summary offer a clear and concise reference for understanding the core concepts of this compound biosynthesis.

Indolokine A5: A Technical Guide on its Formation as a Co-Metabolite of L-Tryptophan and L-Cysteine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Indolokine A5 is a microbial and plant-derived metabolite of significant interest due to its potent biological activities, primarily as an agonist of the Aryl Hydrocarbon Receptor (AhR). This technical guide provides an in-depth overview of this compound, focusing on its formation from L-tryptophan and L-cysteine precursors. It details the proposed biosynthetic pathway, summarizes key quantitative data, outlines experimental protocols for its synthesis and biological evaluation, and visualizes the associated signaling pathways. This document serves as a comprehensive resource for researchers investigating the roles of this compound in immunology, host-microbe interactions, and drug discovery.

Introduction

This compound is an indole-functionalized small molecule that has been identified in various bacteria, including Escherichia coli, as well as in plants as part of their defense response.[1][2] It is not a direct catabolite of L-cysteine in the traditional sense of degradative pathways for energy or sulfur metabolism. Instead, L-cysteine serves as a crucial building block, reacting with a derivative of L-tryptophan to form the core structure of the indolokine family.[3] The biological significance of this compound stems from its potent activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses, cellular homeostasis, and xenobiotic metabolism.[4][5] This activity, particularly its ability to modulate interleukin-6 (IL-6) secretion, positions this compound as a molecule of interest for therapeutic development in inflammatory diseases and cancer.[1][4]

Biosynthesis of this compound

The formation of this compound is proposed to occur through a multi-step process initiated by the metabolism of L-tryptophan. This pathway can proceed non-enzymatically, highlighting a convergent evolutionary aspect between bacteria and plants.[3]

-

Formation of Indole-3-pyruvic acid (I3P): L-tryptophan undergoes transamination, catalyzed by aromatic amino acid transaminases such as AspC and TyrB in E. coli, to yield Indole-3-pyruvic acid (I3P).[3]

-

Spontaneous Reaction with L-Cysteine: I3P reacts spontaneously with L-cysteine. This reaction forms a thiazine (B8601807) intermediate, which then cyclizes and dehydrates to produce Indolokine A4.[1][3]

-

Oxidation to this compound: Indolokine A4, the reduced precursor, is subsequently oxidized to form the more stable, aromatic thiazole (B1198619) ring of this compound.[1]

Quantitative Data

The following tables summarize the available quantitative data regarding the biological activity and production of this compound.

Table 1: Biological Activity of this compound

| Parameter | Cell/System | Concentration | Effect | Reference |

| AhR Activation | Human cell lines | 100 nM and higher | Significant activation of the AhR pathway | [3] |

| Persister Cell Formation | E. coli | 5 µM | Enhancement of persister cell formation | [3] |

| Plant Defense | Arabidopsis thaliana | 1 µM | Order of magnitude protective effect against bacterial infection | [3] |

Table 2: Production and Detection of Indolokines

| Condition | Precursor Concentrations | Result | Reference |

| Biomimetic Synthesis | 1 mM I3P and 1 mM L-Cysteine in M9 medium | Detection of Indolokine A4 and A5 after 48 hours | [3] |

| E. coli Culture (Nissle 1917) | Endogenous | Production of Indolokine A4 decreases over 12-48 hours while this compound increases | [1] |

Experimental Protocols

This section provides an overview of the methodologies used for the synthesis, detection, and biological characterization of this compound, based on published literature.

Biomimetic Synthesis of Indolokine A4 and A5

This protocol describes a non-enzymatic synthesis that mimics the proposed natural formation.

-

Preparation of Precursors: Prepare 1 mM solutions of Indole-3-pyruvic acid (I3P) and L-cysteine in a suitable medium (e.g., M9-Glucose or LB medium).[3]

-

Reaction Incubation: Combine the precursor solutions and incubate at 37°C for 48 hours with shaking.[3] A control reaction lacking one or both precursors should be run in parallel.

-

Extraction: Extract the reaction mixture with an organic solvent such as n-butanol.

-

Analysis: Dry the extract in vacuo and analyze using Liquid Chromatography-Mass Spectrometry (LC-MS) for the presence of Indolokine A4 and A5.[3]

Chemical Synthesis of this compound from Indolokine A4

This protocol details the oxidation of the precursor, Indolokine A4.

-

Reaction Setup: Dissolve crude Indolokine A4 in a methanol/acetone (3:1) solvent mixture.[1]

-

Oxidation: Add manganese dioxide (MnO2) to the solution and stir overnight at room temperature.[1]

-

Purification: Remove the MnO2 by centrifugation and filtration. Evaporate the solvent.

-

HPLC Purification: Purify the resulting crude this compound using a preparative reverse-phase HPLC system with a C18 column.[1]

LC-MS/MS Method for this compound Quantification

While a specific protocol for this compound is not detailed, a general approach for indole-containing molecules can be adapted.

-

Sample Preparation: Prepare samples (e.g., culture extracts, tissue homogenates) by protein precipitation using ice-cold acetonitrile.[6][7]

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases such as 0.1% aqueous formic acid and methanol.[6]

-

Mass Spectrometry Detection: Operate the mass spectrometer in a positive ion mode using multiple reaction monitoring (MRM) to specifically detect the precursor and product ions of this compound.[6]

Aryl Hydrocarbon Receptor (AhR) Activation Assay

This assay measures the ability of this compound to activate the AhR signaling pathway.

-

Cell Culture: Use a reporter cell line, such as a human hepatoma cell line (e.g., HepG2) stably transfected with a luciferase reporter gene under the control of an AhR-responsive element.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) for a specified period (e.g., 24 hours).

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. Increased luminescence indicates AhR activation.[8]

Interleukin-6 (IL-6) Secretion Assay

This protocol quantifies the effect of this compound on IL-6 production in immune cells.

-

Cell Culture: Culture immune cells, such as primary human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7).

-

Stimulation: Treat the cells with this compound at various concentrations, with or without a co-stimulant like lipopolysaccharide (LPS), for 20-24 hours.[4]

-

Quantification: Harvest the cell culture supernatant.

-

ELISA: Determine the concentration of IL-6 in the supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[4]

Signaling Pathway: Aryl Hydrocarbon Receptor (AhR)

This compound functions as a potent agonist of the AhR. The canonical AhR signaling pathway is initiated by ligand binding in the cytoplasm, leading to nuclear translocation and transcription of target genes.

-

Cytoplasmic Complex: In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins including heat shock protein 90 (HSP90), p23, and AhR-interacting protein (AIP).[9][10]

-

Ligand Binding: this compound diffuses into the cell and binds to the PAS-B domain of AhR. This induces a conformational change, leading to the dissociation of the chaperone complex.[11]

-

Nuclear Translocation: The ligand-bound AhR translocates into the nucleus.

-

Heterodimerization: In the nucleus, AhR forms a heterodimer with the AhR nuclear translocator (ARNT).[10][11]

-

DNA Binding and Transcription: The AhR/ARNT complex binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.[11] This recruits co-activators and initiates the transcription of genes such as those in the cytochrome P450 family (e.g., CYP1A1) and genes involved in immune regulation, like IL-6.[1]

Conclusion

This compound is a significant metabolite formed from the convergence of L-tryptophan and L-cysteine metabolism. Its role as a potent AhR agonist underscores its importance in mediating host-microbe interactions and immune regulation. The information compiled in this technical guide provides a foundational resource for researchers aiming to elucidate the physiological functions of this compound and explore its therapeutic potential. Further research is warranted to fully quantify its production in various biological systems and to comprehensively map its downstream signaling effects.

References

- 1. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Cell Type and Culture Media on Interleukin-6 Secretion in Response to Environmental Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular stress upregulates indole signaling metabolites in E. coli - The 85th Meeting of the Israel Chemical Society [program.eventact.com]

- 6. researchgate.net [researchgate.net]

- 7. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Indolokine A5: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolokine A5 is a naturally occurring indole (B1671886) derivative that has garnered significant interest within the scientific community for its potent biological activities. As a catabolite of L-cysteine, this compound plays a role in intercellular signaling and host-defense mechanisms. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound, with a focus on its role as a modulator of the Aryl Hydrocarbon Receptor (AhR). Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is chemically known as 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylic acid. It belongs to the indolyl carboxylic acid class of organic compounds. The molecule consists of an indole ring linked to a thiazole-4-carboxylic acid moiety via a carbonyl bridge.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₈N₂O₃S | PubChem CID: 23651846 |

| IUPAC Name | 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylic acid | PubChem CID: 23651846 |

| Molecular Weight | 272.28 g/mol | PubChem CID: 23651846 |

| CAS Number | 951207-88-8 | MedChemExpress |

| Appearance | Solid | - |

| Storage | -80°C for 6 months; -20°C for 1 month (stock solution) | MedChemExpress[1] |

Biological Activity and Mechanism of Action

The primary mechanism of action of this compound is its function as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating a diverse array of physiological and pathological processes, including immune responses, inflammation, and xenobiotic metabolism.[1] this compound is the demethylated analog of 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), another well-known potent AhR agonist.[2]

Aryl Hydrocarbon Receptor (AhR) Activation

This compound activates the AhR signaling pathway at sub- and low-micromolar concentrations.[1] While a precise EC50 value for this compound has not been explicitly reported in the reviewed literature, its potency is comparable to other indolokines. For instance, a related compound, Indolokine A4, significantly activates the AhR pathway at concentrations of 100 nM and higher and is noted to be more potent than this compound.[1] For context, other indole derivatives have been shown to activate AhR-dependent reporter gene expression with EC50 values in the low micromolar range (e.g., ~3 µM for indole).

Canonical AhR Signaling Pathway

Upon binding to its ligand, this compound, the AhR translocates from the cytoplasm to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimeric complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.

References

Indolokine A5: A Potent Modulator of E. coli Persister Cell Formation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The emergence of antibiotic-tolerant persister cells is a significant challenge in the treatment of chronic and recurrent bacterial infections. Recent research has identified a family of indole-derived metabolites, termed indolokines, as key players in the regulation of bacterial persistence. This technical guide focuses on Indolokine A5, a specific member of this family, and its role in enhancing the formation of Escherichia coli persister cells. This document provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols for studying its activity, and visualizations of the proposed signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and combat bacterial persistence.

Introduction to this compound and Bacterial Persistence

Bacterial persistence is a phenomenon where a subpopulation of isogenic bacteria exhibits transient tolerance to high concentrations of antibiotics. These dormant or slow-growing cells are not genetically resistant but can survive antibiotic challenge and repopulate, leading to treatment failure. The signaling molecule indole (B1671886) and its derivatives have been implicated in the regulation of persister cell formation.

A class of bacterial metabolites known as indolokines are upregulated in E. coli in response to cellular stress, such as redox stress.[1][2] These molecules are produced via the aspC and tyrB transaminases and have been shown to play a role in defensive responses across bacteria, plants, and humans.[1][2] this compound, in particular, has been identified as a significant enhancer of E. coli persister cell formation.[1] Chemically, this compound is 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylic acid, with the molecular formula C₁₃H₈N₂O₃S.

Quantitative Impact of this compound on E. coli Persister Formation

Treatment of E. coli with this compound has been shown to significantly increase the frequency of persister cell formation. The following table summarizes the key quantitative data from studies on this compound.

| Compound | E. coli Strain | Treatment Concentration | Antibiotic Challenge | Fold-Change in Persister Cell Formation | Reference |

| This compound | BW25113 | 5 µM | Gentamicin (B1671437) Sulfate (B86663) | ~10-fold enhancement | [1] |

Proposed Signaling Pathway for Indole-Mediated Persister Formation

While the specific signaling cascade for this compound is still under investigation, the broader mechanism of indole-induced persistence is thought to involve the activation of stress response pathways. It is proposed that indole signaling acts as a "bet-hedging" strategy, preparing a subpopulation of cells for future stress by inducing a dormant state.[3] The following diagram illustrates a proposed model for this process.

Caption: Proposed signaling pathway for this compound-mediated persister formation.

Experimental Protocols

The following protocols are based on methodologies reported for assessing the effect of indolokines on E. coli persister cell formation.[1]

E. coli Persister Cell Assay

This protocol details the steps to quantify the enhancement of persister cell formation by this compound.

Materials:

-

E. coli strain BW25113

-

Luria-Bertani (LB) broth

-

M9-Glucose medium (0.4% D-glucose), filtered

-

This compound (stock solution in DMSO)

-

Dimethyl sulfoxide (B87167) (DMSO, for vehicle control)

-

Gentamicin sulfate

-

Phosphate-buffered saline (PBS), sterile

-

LB agar (B569324) plates

-

Sterile culture tubes and flasks

-

Incubator (37°C) with shaking capabilities

-

Spectrophotometer (for measuring OD₆₀₀)

-

Micropipettes and sterile tips

-

Plating supplies (spreader, turntable)

Procedure:

-

Prepare Overnight Culture: Inoculate a single colony of E. coli BW25113 into 5 mL of LB broth. Incubate overnight at 37°C with shaking.

-

Subculture: Dilute the overnight culture 1:50 in filtered M9-Glucose medium. Incubate at 37°C with shaking for 6 hours, or until the optical density at 600 nm (OD₆₀₀) reaches approximately 0.5.

-

Treatment with this compound:

-

In a sterile culture tube, add this compound to the E. coli culture to a final concentration of 5 µM.

-

For the negative vehicle control, add an equivalent volume of DMSO to a separate culture tube.

-

-

Incubation: Incubate the treated and control cultures for 18 hours at 37°C.

-

Antibiotic Challenge: After the 18-hour incubation, challenge the cultures with gentamicin sulfate to eradicate non-persister cells.

-

Quantification of Persister Cells:

-

Take an aliquot of the culture before and after the gentamicin sulfate treatment.

-

Wash the cells by centrifuging to pellet, removing the supernatant, and resuspending in sterile PBS. Repeat the wash step.

-

Perform serial dilutions of the washed cell suspension in sterile PBS.

-

Plate the dilutions onto LB agar plates.

-

Incubate the plates at 37°C until colonies are visible (typically 18-24 hours).

-

-

Data Analysis:

-

Count the number of colony-forming units (CFU) on the plates.

-

Calculate the persister fraction by dividing the number of CFU after antibiotic treatment by the number of CFU before treatment.

-

Determine the fold-change in persister formation by comparing the persister fraction of the this compound-treated culture to the vehicle control.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the E. coli persister cell assay.

Caption: Experimental workflow for the E. coli persister cell assay.

Conclusion and Future Directions

This compound is a key bacterial metabolite that enhances the formation of E. coli persister cells. Its activity at low micromolar concentrations highlights its potential significance in the context of bacterial stress responses and antibiotic tolerance. The protocols and data presented in this guide provide a foundation for further research into the specific molecular mechanisms of this compound and for the development of novel anti-persister strategies. Future research should focus on elucidating the direct molecular targets of this compound within E. coli and exploring the potential of inhibiting its biosynthesis or signaling as a therapeutic approach to combat persistent bacterial infections.

References

The Immunomodulatory Effects of Indolokine A5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known immunomodulatory effects of Indolokine A5, a recently identified bacterial metabolite. The information presented is based on currently available preclinical data.

Introduction

This compound is a member of the indolokine family of metabolites produced by Escherichia coli and other bacteria, particularly under conditions of cellular stress.[1][2] Structurally, it is the demethylated analog of a potent Aryl hydrocarbon Receptor (AhR) agonist, 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE).[1] The primary mechanism of its immunomodulatory activity is believed to be through the activation of the AhR signaling pathway, a key regulator of immune homeostasis and inflammation.[1]

Quantitative Data on Immunomodulatory Activity

The following tables summarize the key quantitative findings related to the biological activity of this compound and associated indolokines. It is important to note that some data pertains to the more potent analog, Indolokine A4, which provides context for the family of compounds.

Table 1: Aryl Hydrocarbon Receptor (AhR) Agonist Activity

| Compound | Concentration for Significant AhR Activation | Cell Line | Reporter System | Source |

| Indolokines (general) | 8 nM | Not Specified | Not Specified | [3] |

| Indolokine A4 | ≥ 100 nM | Commercial human AhR reporter cell line | Beetle luciferase downstream of DRE/XRE | [1] |

| This compound | Less potent than Indolokine A4 | Commercial human AhR reporter cell line | Beetle luciferase downstream of DRE/XRE | [1] |

Table 2: Effects on Cytokine Secretion and Other Immune Responses

| Compound | Effect | Fold Change (relative to control) | Cell/Tissue Model | Source |

| Indolokine A4 | Increase in IL-6 secretion | ~30-fold | CD19+ B cells co-cultured with PBMCs | [1] |

| Indolokine A4 | Increase in IL-8 secretion | Not Specified | Venular endothelial cells co-cultured with PBMCs | [1] |

| Indolokine A4 | Decrease in Eotaxin-3 (CCL26) | Not Specified | Venular endothelial cells (mono-culture) & Bronchial epithelial cells co-cultured with dermal fibroblasts | [1] |

| This compound | Protective effect against bacterial infection | 10-fold | Arabidopsis thaliana infected with Pseudomonas syringae | [1] |

Table 3: Effects on Bacterial Physiology

| Compound | Effect | Fold Enhancement | Bacterial Strain | Source |

| This compound (referred to as compound 3) | Enhancement of persister cell formation | 10-fold | E. coli | [1] |

Key Signaling Pathway: Aryl Hydrocarbon Receptor (AhR)

The primary signaling pathway implicated in the immunomodulatory effects of this compound is the Aryl hydrocarbon Receptor (AhR) pathway. AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

AhR Activation Assay

This protocol describes the method used to determine the agonistic activity of indolokines on the human Aryl hydrocarbon Receptor.

-

Cell Line: A commercial human AhR reporter cell line.

-

Reporter System: The cell line is engineered to contain a beetle luciferase gene under the control of a promoter with Dioxin/Xenobiotic Response Elements (DRE/XRE).

-

Methodology:

-

Culture the AhR reporter cells in appropriate media and conditions.

-

Expose the cells to varying concentrations of this compound, Indolokine A4, or a vehicle control. The cited study tested concentrations up to 10 µM.[1]

-

Incubate the cells for a specified period to allow for potential AhR activation and subsequent luciferase expression.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Quantify the fold change in luciferase activity relative to the vehicle control to determine the level of AhR activation.

-

Caption: Experimental workflow for the Aryl Hydrocarbon Receptor (AhR) activation assay.

Cytokine Secretion Assay (Co-culture Model)

This protocol outlines the co-culture experiment used to measure the effect of indolokines on IL-6 secretion.

-

Cell Types:

-

Primary human CD19+ B cells.

-

Peripheral Blood Mononuclear Cells (PBMCs).

-

-

Methodology:

-

Isolate CD19+ B cells and PBMCs from healthy human donors.

-

Establish a co-culture of CD19+ B cells and PBMCs.

-

Treat the co-cultures with Indolokine A4 (as described in the study) or this compound at desired concentrations. Include a vehicle control.

-

Incubate the co-culture for a period sufficient to allow for cytokine production and secretion.

-

Collect the cell culture supernatant.

-

Measure the concentration of IL-6 in the supernatant using a suitable immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Calculate the fold change in IL-6 secretion in the treated groups relative to the vehicle control.

-

References

Indolokine A5's Role in Host-Microbe Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolokine A5, a bacterial metabolite originating from the enzymatic activity of commensal bacteria such as Escherichia coli, is emerging as a significant signaling molecule in the intricate communication between the host and its microbiome. This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in host-microbe interactions, with a focus on its immunomodulatory functions and its effects on bacterial physiology. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of microbiology, immunology, and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings related to the biological activities of this compound and its analogs.

Table 1: Immunomodulatory Activity of Indolokines

| Compound | Bioassay | Cell System | Concentration | Result | Citation |

| This compound | Aryl Hydrocarbon Receptor (AhR) Activation | Human AhR reporter cell line | Sub- and low-micromolar | Potent agonist | [1] |

| Indolokine A4 | Aryl Hydrocarbon Receptor (AhR) Activation | Human AhR reporter cell line | 100 nM and higher | Significant activation | [1] |

| Indolokine A4 | IL-6 Secretion | CD19+ B cells co-cultured with PBMCs | 21 μM | ~30-fold increase | [1] |

| This compound | Plant Defense | Arabidopsis thaliana vs. Pseudomonas syringae | 1 μM | ~10-fold protective effect | [1] |

Table 2: Effect of Indolokines on Bacterial Physiology

| Compound | Bioassay | Bacterial Strain | Concentration | Result | Citation |

| This compound | Persister Cell Formation | Escherichia coli | 5 μM | ~10-fold enhancement | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Aryl Hydrocarbon Receptor (AhR) Activation Assay

This protocol describes a luciferase reporter gene assay to determine the agonistic activity of this compound on the human Aryl Hydrocarbon Receptor (AhR).

Materials:

-

Human AhR reporter cell line (e.g., HepG2-40/6) expressing a luciferase gene downstream of dioxin/xenobiotic response elements (DRE/XRE).

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound, dissolved in a suitable solvent (e.g., DMSO).

-

Positive control (e.g., TCDD or FICZ).

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

-

White, clear-bottom 96-well microplates.

-

Luminometer.

Procedure:

-

Seed the human AhR reporter cells into a 96-well microplate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Prepare serial dilutions of this compound and the positive control in the cell culture medium. The final solvent concentration should not exceed 0.1%.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the positive control. Include a vehicle control (medium with solvent only).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.

-

After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the fold induction of luciferase activity for each concentration of this compound relative to the vehicle control. The EC50 value can be determined by plotting the fold induction against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[2][3][4][5]

Interleukin-6 (IL-6) Secretion Assay

This protocol details an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the secretion of IL-6 from human primary cells in response to this compound.

Materials:

-

Human primary cells (e.g., peripheral blood mononuclear cells - PBMCs, and CD19+ B cells).

-

Cell culture medium (e.g., RPMI 1640) with appropriate supplements.

-

This compound.

-

Human IL-6 ELISA kit.

-

96-well microplate reader.

Procedure:

-

Isolate human PBMCs and CD19+ B cells from healthy donors.

-

Co-culture the PBMCs and B cells in a 96-well plate.

-

Treat the cells with various concentrations of this compound. Include a vehicle control.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate to pellet the cells and collect the culture supernatant.

-

Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:

-

Coating a 96-well plate with an anti-human IL-6 capture antibody.

-

Adding the culture supernatants and a standard curve of recombinant human IL-6.

-

Incubating and washing the plate.

-

Adding a biotinylated anti-human IL-6 detection antibody.

-

Incubating and washing the plate.

-

Adding a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubating and washing the plate.

-

Adding a substrate solution (e.g., TMB) and stopping the reaction.

-

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of IL-6 in the samples by interpolating from the standard curve.[6][7][8][9][10]

Arabidopsis thaliana - Pseudomonas syringae Infection Assay

This protocol describes a method to assess the protective effect of this compound against bacterial infection in Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana plants (e.g., ecotype Col-0), approximately 4-5 weeks old.

-

Pseudomonas syringae pv. tomato DC3000.

-

King's B medium.

-

10 mM MgCl2.

-

This compound.

-

Surfactant (e.g., Silwet L-77).

-

Syringe without a needle.

-

Sterile water.

-

Petri dishes with appropriate agar (B569324) medium.

Procedure:

-

Pre-treatment with this compound:

-

Dissolve this compound in a suitable solvent and dilute to the desired concentration (e.g., 1 μM) in sterile water.

-

Infiltrate the leaves of Arabidopsis plants with the this compound solution or a vehicle control using a syringe without a needle. Allow the plants to dry and wait for a specified period (e.g., 24 hours) before bacterial challenge.

-

-

Bacterial Inoculum Preparation:

-

Grow P. syringae in King's B medium at 28°C to the desired optical density (OD600).

-

Pellet the bacteria by centrifugation, wash, and resuspend in 10 mM MgCl2 to a final concentration of 1 x 10^5 to 1 x 10^8 colony-forming units (CFU)/mL.

-

-

Plant Inoculation:

-

Inoculate the pre-treated Arabidopsis leaves by either syringe infiltration or dip inoculation with the bacterial suspension. For dip inoculation, a surfactant is typically added to the bacterial suspension.

-

-

Quantification of Bacterial Growth:

-

At specified time points post-inoculation (e.g., 3-4 days), collect leaf discs of a known area from the inoculated leaves.

-

Homogenize the leaf discs in 10 mM MgCl2.

-

Perform serial dilutions of the homogenate and plate them on agar medium with appropriate antibiotics.

-

Incubate the plates at 28°C for 2-3 days and count the number of bacterial colonies.

-

Calculate the bacterial load as CFU per unit leaf area (e.g., CFU/cm²).

-

The protective effect of this compound is determined by comparing the bacterial load in this compound-treated plants to that in vehicle-treated plants.[11][12][13][14][15][16][17][18]

-

Bacterial Persister Cell Formation Assay

This protocol outlines a method to evaluate the effect of this compound on the formation of persister cells in E. coli.

Materials:

-

Escherichia coli strain (e.g., BW25113).

-

Luria-Bertani (LB) medium.

-

This compound.

-

Antibiotic (e.g., ampicillin (B1664943) or ofloxacin).

-

Phosphate-buffered saline (PBS).

-

96-well plates.

-

Plate reader.

Procedure:

-

Grow an overnight culture of E. coli in LB medium.

-

Dilute the overnight culture into fresh LB medium in a 96-well plate.

-

Add different concentrations of this compound to the wells. Include a no-treatment control.

-

Incubate the plate at 37°C with shaking until the cultures reach the stationary phase.

-

Challenge the cultures with a high concentration of an antibiotic (e.g., 100 µg/mL ampicillin) for a specified duration (e.g., 3-5 hours) to kill the non-persister cells.

-

After the antibiotic treatment, wash the cells by centrifuging the plate, removing the supernatant, and resuspending the cell pellets in PBS. Repeat the wash step.

-

Perform serial dilutions of the washed cell suspensions in PBS.

-

Spot the dilutions onto LB agar plates and incubate at 37°C overnight.

-

Count the number of surviving colonies (persister cells) on the plates.

-

Calculate the percentage of persister cells relative to the initial cell count before antibiotic treatment. The effect of this compound is determined by comparing the percentage of persisters in the treated cultures to the control.

Signaling Pathways and Biosynthesis

This compound Biosynthesis Pathway